1-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-4-PHENYLPIPERAZINE
Beschreibung
This compound belongs to the class of triazolothiazole derivatives fused with a piperazine moiety. Its structure comprises:
- A triazolothiazole core (a bicyclic system combining 1,2,4-triazole and 1,3-thiazole rings).
- A 4-bromophenyl substituent at position 3 of the triazolothiazole ring.
- A methyl-linked 4-phenylpiperazine group at position 4.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5S/c22-17-8-6-16(7-9-17)20-23-24-21-27(20)15-19(28-21)14-25-10-12-26(13-11-25)18-4-2-1-3-5-18/h1-9,15H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGEOOIMOJPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-4-PHENYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolotriazole ring system.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via a nucleophilic substitution reaction, typically using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Biologische Aktivität
1-{[3-(4-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-phenylpiperazine is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a combination of triazole, thiazole, and piperazine rings. Its structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 6-[(4-benzhydrylpiperazin-1-yl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
| CAS Number | 862808-05-7 |
| Molecular Formula | C28H26BrN5S |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole and thiazole rings can form hydrogen bonds and π-π interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine moiety may modulate receptor functions leading to various pharmacological effects.
Antitumor Activity
Research has indicated that derivatives of triazolo-thiazole compounds exhibit significant cytotoxic potential against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values ranging from 1.1 to 18.8 µM against tumor cells . This suggests a promising avenue for the development of anticancer agents based on the core structure of this compound.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria as well as certain fungi . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In vitro studies have indicated that compounds similar to this compound may possess anti-inflammatory properties. This activity is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Study on Antitumor Activity
A study focused on the synthesis and evaluation of triazolo-thiazole derivatives demonstrated that specific modifications to the core structure significantly enhanced cytotoxicity against cancer cell lines. The research highlighted the importance of substituents on the phenyl rings in modulating biological activity .
Research on Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens. The results showed that certain derivatives displayed minimum inhibitory concentrations (MIC) lower than 0.25 µg/mL against both Staphylococcus aureus and Candida albicans . This underscores the potential application of these compounds in developing new antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities that make it valuable in pharmacological research:
-
Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. For instance, derivatives of thiazole and piperazine have been reported to exhibit activity against various bacterial strains.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 1 E. coli 12 µg/mL 2 S. aureus 10 µg/mL 3 P. aeruginosa 15 µg/mL - Antitumor Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
- Neuroprotective Effects : Some studies suggest that derivatives may protect neuronal cells from oxidative stress and neurodegeneration, making them candidates for further research in neuropharmacology.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that synthesized derivatives of thiazole-piperazine hybrids exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Cancer Research : In a study evaluating the anticancer properties of similar compounds, researchers found that certain derivatives induced significant cytotoxicity in human cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 values as low as 0.5 µg/mL .
- Neuroprotective Studies : A recent investigation into neuroprotective agents highlighted the potential of thiazole derivatives in protecting against oxidative stress-induced neuronal death, suggesting their use in treating neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
Table 1: Structural Features of Comparable Triazolo-Fused Heterocycles
Key Observations:
- The triazolothiazole core in the target compound differentiates it from triazolothiadiazines (e.g., ) or pyrrolothiazolopyrimidines ().
Key Observations:
- The target compound’s synthesis likely involves cyclization and piperazine coupling , similar to methods in and .
- Phosphorus oxychloride (POCl3) is critical for forming thiadiazine/thiadiazole rings in analogs .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Properties
Key Observations:
- The target compound’s predicted LogP (~4.2) aligns with analogs, suggesting moderate blood-brain barrier permeability.
- Analogs demonstrate antifungal , antimicrobial , and vasodilatory activities, but the target compound’s piperazine group may redirect its pharmacological profile toward CNS targets .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation: Construct the triazolo[3,4-b][1,3]thiazole core via cyclization of thiosemicarbazide derivatives with α-haloketones under reflux conditions (e.g., ethanol or DMF) .
Substituent Introduction: Introduce the 4-bromophenyl group at position 3 and the piperazine-methyl group at position 6 using nucleophilic substitution or coupling reactions .
Purification: Column chromatography or recrystallization is essential to isolate the final product.
Key Conditions: Optimize temperature (80–120°C), pH (neutral to slightly acidic), and reaction time (12–24 hours) to maximize yield and purity .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions and piperazine integration .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structure for absolute stereochemical confirmation (if crystalline) .
- HPLC: Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize targets associated with triazole-thiadiazole derivatives (e.g., kinases, GPCRs, or antimicrobial enzymes) .
- Assay Types:
- Enzymatic inhibition assays (IC50 determination).
- Cell viability assays (e.g., MTT for cytotoxicity).
- Radioligand binding studies for receptor affinity .
- Control Groups: Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with diverse substituents?
Methodological Answer:
- DoE (Design of Experiments): Systematically vary substituents (electron-withdrawing/donating groups) and monitor yield trends .
- Catalyst Screening: Test Pd-based catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for solubility and reactivity .
- In Situ Monitoring: Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How should researchers address contradictory biological activity data across studies?
Methodological Answer:
- Assay Validation: Confirm reproducibility by replicating conditions (e.g., buffer pH, incubation time) .
- Orthogonal Assays: Compare results from enzymatic assays with cell-based models (e.g., bacterial vs. mammalian cells) .
- Compound Stability: Test degradation under assay conditions (e.g., light, temperature) via HPLC .
- Meta-Analysis: Cross-reference structural analogs (e.g., piperazine-triazole hybrids) to identify trends in bioactivity .
Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding modes with target proteins (e.g., kinases) .
- MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and conformational changes .
- QSAR Modeling: Train models with descriptors like LogP, topological polar surface area, and electronic parameters from computed properties .
- Validation: Corrogate computational predictions with in vitro IC50 values to refine models .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- Linearity & Sensitivity: Establish a calibration curve (1–100 µg/mL) with R² > 0.995 using UV-Vis or LC-MS .
- Accuracy/Precision: Spike known concentrations into biological matrices (e.g., plasma) and calculate recovery (90–110%) and %RSD (<5%) .
- LOD/LOQ: Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) .
- Robustness: Test method stability under varied pH, temperature, and mobile-phase compositions .
Q. What strategies mitigate solubility challenges during in vitro/in vivo studies?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrins for aqueous solubility enhancement .
- Salt Formation: Synthesize hydrochloride or mesylate salts to improve crystallinity and dissolution .
- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles for sustained release .
- LogP Adjustment: Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP (target <4) while maintaining activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
